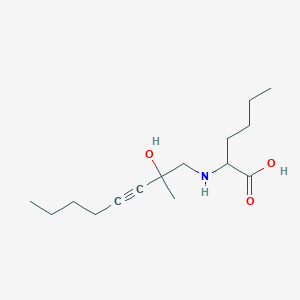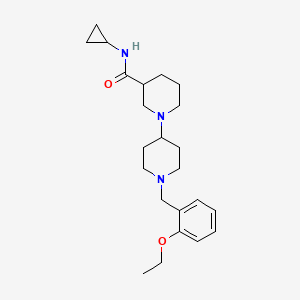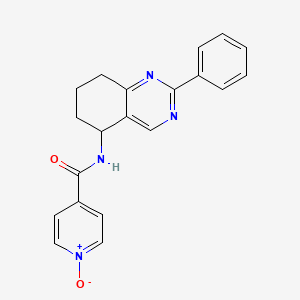![molecular formula C15H24N2O2 B6136929 1-[3-(2-methoxyphenoxy)propyl]-3-methylpiperazine](/img/structure/B6136929.png)
1-[3-(2-methoxyphenoxy)propyl]-3-methylpiperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[3-(2-methoxyphenoxy)propyl]-3-methylpiperazine, also known as MPMP, is a chemical compound that has been studied for its potential use in scientific research. This compound belongs to the class of piperazine derivatives and has been found to have various biochemical and physiological effects. In
作用機序
The mechanism of action of 1-[3-(2-methoxyphenoxy)propyl]-3-methylpiperazine is not fully understood. However, it has been suggested that 1-[3-(2-methoxyphenoxy)propyl]-3-methylpiperazine may act as a partial agonist at the 5-HT1A receptor and a full agonist at the sigma-1 receptor. Both of these receptors are involved in the regulation of mood, anxiety, and pain. 1-[3-(2-methoxyphenoxy)propyl]-3-methylpiperazine may also modulate the activity of other neurotransmitter systems, such as the dopamine and glutamate systems.
Biochemical and Physiological Effects:
1-[3-(2-methoxyphenoxy)propyl]-3-methylpiperazine has been found to have various biochemical and physiological effects. It has been shown to increase the levels of serotonin and dopamine in certain brain regions, which may contribute to its antidepressant and anxiolytic effects. 1-[3-(2-methoxyphenoxy)propyl]-3-methylpiperazine has also been found to decrease the release of glutamate, which may contribute to its anticonvulsant effects. Additionally, 1-[3-(2-methoxyphenoxy)propyl]-3-methylpiperazine has been found to increase the expression of certain neurotrophic factors, such as brain-derived neurotrophic factor (BDNF), which may contribute to its neuroprotective effects.
実験室実験の利点と制限
1-[3-(2-methoxyphenoxy)propyl]-3-methylpiperazine has several advantages for lab experiments. It has been found to have a good safety profile and low toxicity in animal studies. 1-[3-(2-methoxyphenoxy)propyl]-3-methylpiperazine is also relatively easy to synthesize and purify. However, there are some limitations to using 1-[3-(2-methoxyphenoxy)propyl]-3-methylpiperazine in lab experiments. It has a short half-life and may require frequent dosing to maintain therapeutic levels. Additionally, the mechanism of action of 1-[3-(2-methoxyphenoxy)propyl]-3-methylpiperazine is not fully understood, which may limit its use in certain studies.
将来の方向性
There are several future directions for the study of 1-[3-(2-methoxyphenoxy)propyl]-3-methylpiperazine. One potential direction is to further investigate its potential use in the treatment of various neurological and psychiatric disorders. Additionally, the development of more selective and potent analogs of 1-[3-(2-methoxyphenoxy)propyl]-3-methylpiperazine may lead to improved therapeutic efficacy. Another direction is to explore the use of 1-[3-(2-methoxyphenoxy)propyl]-3-methylpiperazine as a radioligand for imaging studies in the brain. Finally, further research is needed to fully understand the mechanism of action of 1-[3-(2-methoxyphenoxy)propyl]-3-methylpiperazine and its effects on various neurotransmitter systems.
合成法
The synthesis of 1-[3-(2-methoxyphenoxy)propyl]-3-methylpiperazine involves the reaction of 3-(2-methoxyphenoxy)propylamine with 3-methylpiperazine in the presence of a catalyst. The reaction is carried out in an organic solvent at a specific temperature and pressure. The yield of 1-[3-(2-methoxyphenoxy)propyl]-3-methylpiperazine can be improved by optimizing the reaction conditions and purification methods.
科学的研究の応用
1-[3-(2-methoxyphenoxy)propyl]-3-methylpiperazine has been studied for its potential use in various scientific research applications. It has been found to exhibit anticonvulsant, anxiolytic, and antidepressant properties in animal models. 1-[3-(2-methoxyphenoxy)propyl]-3-methylpiperazine has also been investigated for its potential use in the treatment of neuropathic pain, Parkinson's disease, and schizophrenia. Additionally, 1-[3-(2-methoxyphenoxy)propyl]-3-methylpiperazine has been found to have potential as a radioligand for imaging studies in the brain.
特性
IUPAC Name |
1-[3-(2-methoxyphenoxy)propyl]-3-methylpiperazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O2/c1-13-12-17(10-8-16-13)9-5-11-19-15-7-4-3-6-14(15)18-2/h3-4,6-7,13,16H,5,8-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYAJBGAPEWLSDM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1)CCCOC2=CC=CC=C2OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[3-(2-Methoxyphenoxy)propyl]-3-methylpiperazine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(1-ethyl-2-pyrrolidinyl)methyl]-3-{1-[(5-methoxy-3-methyl-1H-indol-2-yl)methyl]-4-piperidinyl}propanamide](/img/structure/B6136865.png)
![3-{[(4-chloro-2,5-dimethoxyphenyl)amino]carbonyl}bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B6136871.png)
![N-[1-methyl-3-(1H-pyrazol-1-yl)propyl]-1-[3-(trifluoromethyl)benzyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6136872.png)
![methyl 3-{[2-[(2-chlorobenzoyl)amino]-3-(4-methoxyphenyl)acryloyl]amino}benzoate](/img/structure/B6136899.png)

![5,7-diisopropyl-6H-spiro[1,3-diazatricyclo[3.3.1.1~3,7~]decane-2,3'-indole]-2',6(1'H)-dione](/img/structure/B6136906.png)
![1-(2-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-N-(2,2,2-trifluoroethyl)-3-piperidinecarboxamide](/img/structure/B6136912.png)
![4-(3-{1-[(5-isobutyl-1H-pyrazol-3-yl)methyl]-3-piperidinyl}propanoyl)morpholine](/img/structure/B6136923.png)
![1-[2-methoxy-6-({[3-(methylthio)propyl]amino}methyl)phenoxy]-3-(4-morpholinyl)-2-propanol](/img/structure/B6136928.png)
![1-[2-(ethylsulfonyl)-1H-benzimidazol-1-yl]acetone](/img/structure/B6136937.png)
![N~2~-[(4-bromophenyl)sulfonyl]-N~1~-(4-methoxybenzyl)-N~2~-(2-phenylethyl)glycinamide](/img/structure/B6136949.png)

![methyl 2-[(1,3-benzodioxol-5-ylcarbonyl)amino]-4-(3,4-dimethylphenyl)-5-methyl-3-thiophenecarboxylate](/img/structure/B6136958.png)
